Technical Guide: Molecular Weight & Bioanalytical Application of rac-Butoconazole-d5 Nitrate
Technical Guide: Molecular Weight & Bioanalytical Application of rac-Butoconazole-d5 Nitrate
This guide serves as a technical reference for the integration of rac-Butoconazole-d5 Nitrate as an Internal Standard (IS) in bioanalytical workflows. It is structured to provide immediate access to physicochemical data followed by applied experimental protocols.
Executive Summary
Butoconazole Nitrate is a broad-spectrum imidazole antifungal used primarily in gynecological medicine. In quantitative bioanalysis (LC-MS/MS), the use of a Stable Isotope Labeled (SIL) internal standard is critical to compensate for matrix effects, particularly in complex matrices like plasma or vaginal fluid.
rac-Butoconazole-d5 Nitrate is the deuterated analog where five hydrogen atoms are replaced by deuterium (
Part 1: Physicochemical Identity & Molecular Weight
The following data compares the unlabeled therapeutic agent with its deuterated internal standard.
Comparative Data Table
| Property | Butoconazole Nitrate (Unlabeled) | rac-Butoconazole-d5 Nitrate (Labeled) |
| CAS Number | 64872-77-1 | 1263276-38-3 (or generic d5 CAS) |
| Chemical Formula (Salt) | ||
| Molecular Weight (Salt) | 474.79 g/mol | 479.82 g/mol |
| Free Base Formula | ||
| Free Base MW | 411.78 g/mol | 416.81 g/mol |
| Mass Shift ( | — | +5.03 Da |
| Appearance | White crystalline powder | White to off-white solid |
| Solubility | DMSO, Methanol, Chloroform | DMSO, Methanol (identical to analyte) |
Note on "rac" (Racemic): Butoconazole contains a chiral center at the C2 position of the butyl chain. The "rac" designation indicates the standard is a 1:1 mixture of the (
) and () enantiomers, ensuring it co-elutes with the pharmaceutical API (typically administered as a racemate).
Structural Visualization
The diagram below illustrates the free base structure and the concept of the mass shift.
Figure 1: Comparison of Unlabeled and Deuterated Butoconazole Free Base. The Nitrate salt adds HNO3 (+63.01 Da) to both species.
Part 2: The Isotope Effect & Analytical Utility
Why a +5 Da Shift?
In mass spectrometry, a shift of +3 Da is often the minimum required to avoid overlap with natural isotopes. However, Butoconazole presents a unique challenge due to its three Chlorine atoms .
-
Chlorine Isotope Pattern: Chlorine exists naturally as
(75%) and (25%). -
The "M+X" Envelope: A molecule with 3 chlorines will show significant peaks at
, , , and . -
Interference Avoidance: If a deuterated standard only had a +3 Da shift, its primary signal (
) would overlap with the and isotopes of the unlabeled drug. -
The d5 Solution: A +5 Da shift pushes the Internal Standard's mass (416) clear of the unlabeled Butoconazole's significant isotopic envelope (411, 413, 415), ensuring pure signal integration.
Part 3: Experimental Protocol (LC-MS/MS Bioanalysis)
Objective: Quantification of Butoconazole in human plasma using rac-Butoconazole-d5 as the Internal Standard.
Reagent Preparation
-
Stock Solution (Analyte): Dissolve 10 mg Butoconazole Nitrate in 10 mL Methanol (1.0 mg/mL).
-
Stock Solution (IS): Dissolve 1 mg rac-Butoconazole-d5 Nitrate in 1 mL DMSO (1.0 mg/mL).
-
Working IS Solution: Dilute Stock IS with 50% Methanol to reach a concentration of ~500 ng/mL.
Sample Extraction (Protein Precipitation)
This method is chosen for high throughput and recovery.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Working IS Solution (d5). Vortex gently.
-
Precipitate: Add 200 µL of Acetonitrile (cold).
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Spin at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of mobile phase (Water/Formic Acid).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: ESI Positive Mode (
).[4]
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Butoconazole | 411.1 ( | 165.1 | 30 | 25 |
| Butoconazole-d5 | 416.1 | 165.1 or 170.1* | 30 | 25 |
*Critical Technical Note: The product ion for the d5 variant depends on the position of the label.
If the label is on the imidazole or butyl chain (lost during fragmentation), the product ion remains 165.1 (chlorobenzyl fragment).
If the label is on the chlorobenzyl ring, the product ion shifts to 170.1 .
Action: Always perform a Product Ion Scan on your specific lot of IS to confirm the correct Q3 mass.
Workflow Diagram
Figure 2: Bioanalytical Workflow for Butoconazole Quantification.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 47471, Butoconazole Nitrate. PubChem. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]
